Lipophilicity (LogP) Advantage Over 3-Methyl and 3-Mesityl Analogs for Membrane Permeability
The predicted partition coefficient (LogP) for 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole is 4.00, positioning it in an optimal range for compounds requiring passive membrane permeability while retaining some aqueous solubility. This value is significantly higher than the 3-methyl analog, which due to its smaller, non-aromatic substituent is expected to have a LogP below 3, and distinct from the 3-mesityl analog, whose higher molecular weight and three methyl groups push its LogP well above 5, into a range often associated with poor solubility and high metabolic liability .
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.00 |
| Comparator Or Baseline | 3-Methyl analog (~LogP < 3); 3-Mesityl analog (~LogP > 5) |
| Quantified Difference | Approximately 1 log unit lower for the 3-methyl and over 1 log unit higher for the 3-mesityl analog. |
| Conditions | In silico prediction (Chemsrc database) |
Why This Matters
This specific LogP value indicates a balanced lipophilic profile that is often desirable for CNS drug targets or cell-permeable probes, making it a superior starting point for such applications compared to its more polar or excessively lipophilic analogs.
